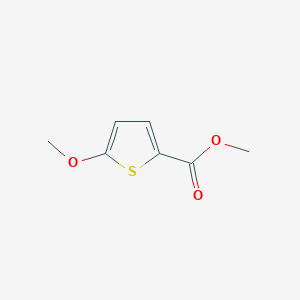
5-Méthoxy-2-thiophènecarboxylate de méthyle
Vue d'ensemble
Description
“Methyl 5-Methoxy-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 77133-25-6 . It has a molecular weight of 172.2 and its IUPAC name is methyl 5-methoxythiophene-2-carboxylate .
Molecular Structure Analysis
The InChI Code of “Methyl 5-Methoxy-2-thiophenecarboxylate” is 1S/C7H8O3S/c1-9-6-4-3-5 (11-6)7 (8)10-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“Methyl 5-Methoxy-2-thiophenecarboxylate” is a white to brown solid . It should be stored at room temperature .Applications De Recherche Scientifique
Propriétés chimiques
“5-Méthoxy-2-thiophènecarboxylate de méthyle” est un composé chimique avec le numéro CAS : 77133-25-6 et un poids moléculaire de 172,2 . C'est un solide blanc à brun à température ambiante .
Chimie industrielle
Les dérivés du thiophène, y compris le “this compound”, sont utilisés en chimie industrielle. Ils sont particulièrement utilisés comme inhibiteurs de corrosion .
Science des matériaux
“this compound” joue un rôle important dans l'avancement des semi-conducteurs organiques . Ceci est dû aux propriétés uniques des molécules à base de thiophène.
Transistors à effet de champ organiques (OFET)
Les molécules à base de thiophène, y compris le “this compound”, sont utilisées dans la fabrication de transistors à effet de champ organiques (OFET) . Ce sont un type de transistor qui utilise un semi-conducteur organique dans son canal.
Diodes électroluminescentes organiques (OLED)
“this compound” est également utilisé dans la fabrication de diodes électroluminescentes organiques (OLED) . Les OLED sont un type de diode électroluminescente (LED) dans laquelle la couche électroluminescente émissive est un film de composé organique qui émet de la lumière en réponse à un courant électrique.
Propriétés pharmacologiques
Les composés avec le système cyclique thiophène, y compris le “this compound”, présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses .
Synthèse des thiéno [3,2-b]indoles
“this compound” est utilisé dans la synthèse de 2-(hétéro)aryl-substitués thiéno [3,2-b]indoles . Ces composés sont intéressants en raison de leurs activités biologiques potentielles.
Médicament anti-inflammatoire non stéroïdien
Les composés avec un squelette thiophène 2-substitué, comme le “this compound”, sont connus sous le nom de médicaments anti-inflammatoires non stéroïdiens . Ces médicaments sont utilisés pour réduire l'inflammation et la douleur dans l'organisme.
Safety and Hazards
The safety information for “Methyl 5-Methoxy-2-thiophenecarboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
methyl 5-methoxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-6-4-3-5(11-6)7(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWCXRSVUFRZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505563 | |
| Record name | Methyl 5-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77133-25-6 | |
| Record name | Methyl 5-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
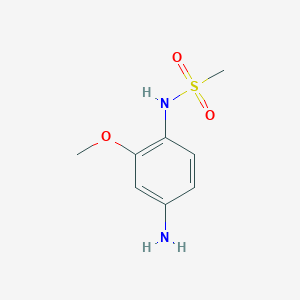


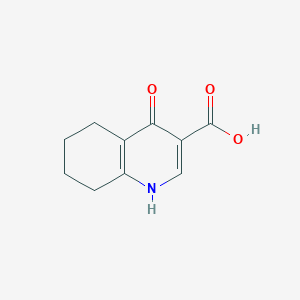
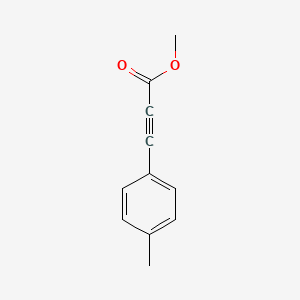
![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
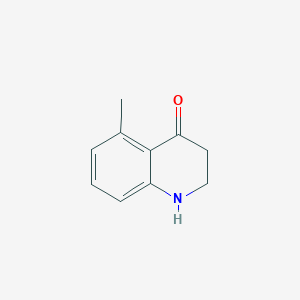
![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)
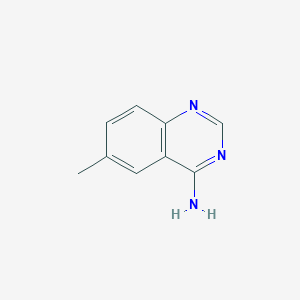
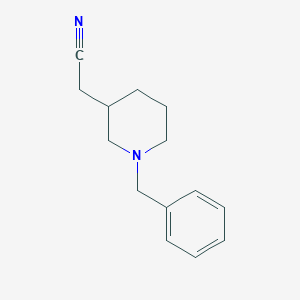


![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)

